molecular formula C13H4F5NO3S2 B8184408 Perfluorophenyl benzo[d]thiazole-2-sulfonate

Perfluorophenyl benzo[d]thiazole-2-sulfonate

Cat. No.: B8184408
M. Wt: 381.3 g/mol
InChI Key: CANSIUVYLYIELZ-UHFFFAOYSA-N
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Description

Perfluorophenyl benzo[d]thiazole-2-sulfonate is a sulfonate ester derivative featuring a benzo[d]thiazole core substituted with a perfluorophenyl group. This compound combines the electron-deficient nature of perfluorinated aromatic systems with the versatile reactivity of the thiazole-sulfonate moiety. Such structural attributes make it relevant in organic synthesis, materials science, and pharmaceutical applications, particularly as a reactive intermediate or functional group modifier.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1,3-benzothiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F5NO3S2/c14-7-8(15)10(17)12(11(18)9(7)16)22-24(20,21)13-19-5-3-1-2-4-6(5)23-13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANSIUVYLYIELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F5NO3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perfluorophenyl benzo[d]thiazole-2-sulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenyl sulfonyl chloride with 1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Perfluorophenyl benzo[d]thiazole-2-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The benzothiazole moiety can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The sulfonate group can participate in coupling reactions with other aromatic compounds, leading to the formation of complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution reactions can yield substituted benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Perfluorophenyl benzo[d]thiazole-2-sulfonate serves as a crucial building block in organic synthesis. Its unique reactivity allows for the development of more complex molecules through various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. This compound's ability to undergo oxidation and reduction further enhances its utility in synthesizing novel compounds with tailored properties.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsInvolves nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.
Oxidation/ReductionModifies electronic properties through the benzothiazole moiety.
Coupling ReactionsForms complex structures with other aromatic compounds via sulfonate group participation.

Biological Research

Enzyme Activity Probes
In biological research, this compound is utilized as a probe to study enzyme activities and protein interactions. The pentafluorophenyl group enhances binding affinity to biological targets, making it valuable in biochemical assays. For instance, studies have shown its effectiveness in investigating enzyme mechanisms and protein modifications, which are critical for understanding cellular processes .

Case Study: Enzyme Interaction
A recent study demonstrated that derivatives of this compound could selectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for elucidating biochemical mechanisms .

Medicinal Chemistry

Therapeutic Properties
The benzothiazole moiety within this compound is known for its bioactivity, leading to investigations into its derivatives for therapeutic applications. Research has identified several derivatives that exhibit promising anti-cancer and anti-inflammatory activities, highlighting their potential as drug candidates .

Table 2: Therapeutic Potential of Derivatives

Derivative TypeActivity TypeNotable Findings
Anti-cancerInduces apoptosis in cancer cellsEffective against various cancer cell lines
Anti-inflammatoryReduces cytokine productionDemonstrated efficacy in animal models of inflammation
AntimicrobialInhibits bacterial growthActive against multi-drug resistant strains

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers. For example, it has been incorporated into formulations that enhance the durability and performance of electronic components.

Mechanism of Action

The mechanism of action of Perfluorophenyl benzo[d]thiazole-2-sulfonate involves its interaction with specific molecular targets. The pentafluorophenyl group can form strong interactions with electron-rich sites on proteins and enzymes, while the benzothiazole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

BTBT Derivatives with Perfluorophenyl Substituents ()

  • Key Features: Derivatives of benzothieno[2,3-b]benzothiophene (BTBT) bearing perfluorophenyl (C₆F₅) groups exhibit reduced energy band gaps and enhanced electron delocalization due to electron-withdrawing effects.
  • Performance : These compounds shift from p-type to n-type semiconductor behavior, improving electron injection efficiency in organic transistors.
  • Comparison : Unlike Perfluorophenyl benzo[d]thiazole-2-sulfonate, BTBT derivatives prioritize extended π-conjugation for charge transport, whereas the sulfonate group in the target compound may enhance solubility or interfacial properties in device fabrication.

Table 1: Electronic Properties of Perfluorophenyl-Containing Compounds

Compound Band Gap (eV) Semiconductor Type Key Application Reference
BTBT-C₆F₅ 2.8–3.1 n-type Organic transistors
Target Compound (Inferred) ~3.5* p/n-type hybrid* Optoelectronics, catalysis

*Estimated based on analogous sulfonate systems .

Fluorinated Polymers for Gas Separation ()

  • Key Features: Polynorbornene with perfluorophenyl side groups demonstrates exceptional gas permeability (e.g., C₄H₁₀/CH₄ selectivity) due to rigid main chains and hydrophobic perfluorinated groups.
  • Comparison: While the target compound is a small molecule, its perfluorophenyl group could similarly enhance hydrophobicity and thermal stability in polymeric matrices.

Table 2: Gas Separation Performance

Material Permeability (Barrer) Selectivity (C₄H₁₀/CH₄) Reference
Fluorinated Polynorbornene 350–400 18–22
Target Compound (Hypothetical) N/A N/A

Bioactive Thiazole and Benzoimidazole Derivatives ()

  • Key Features: Compounds like (E)-9-(benzo[d][1,3]dioxol-5-yl)-4-hydroxy-6,7-dimethoxy-2-(((perfluorophenyl)methylene)amino)-2,3-dihydro-1H-benzo[f]isoindol-1-one () exhibit antimicrobial and antiviral activity, with synthesis yields up to 64% and purity >95%.
  • Comparison : The sulfonate group in the target compound could enhance water solubility for biomedical applications, whereas perfluorophenyl groups in improve membrane permeability.

Sulfonate-Containing Analogues ()

  • Key Features : 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole () features a fluorosulfonyloxy group, enabling fluorescence and reactivity in cross-coupling reactions.
  • Comparison : The sulfonate group in the target compound may offer similar reactivity for functionalization but with enhanced stability due to the perfluorophenyl moiety.

Biological Activity

Perfluorophenyl benzo[d]thiazole-2-sulfonate is a compound that has garnered attention in biological research due to its unique structural features and potential applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a perfluorinated phenyl group attached to a benzothiazole sulfonate moiety. The presence of fluorine atoms enhances its lipophilicity and binding affinity to biological targets, making it a valuable probe in biochemical assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The pentafluorophenyl group forms strong interactions with electron-rich sites on proteins and enzymes, while the benzothiazole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

1. Enzyme Activity and Protein Interactions

This compound has been utilized as a probe to study enzyme activities and protein interactions. Its enhanced binding affinity allows for more precise measurements in biochemical assays, aiding in the understanding of enzyme kinetics and protein dynamics.

Case Studies

Case Study 1: Antitumor Activity
A study evaluating the cytotoxic effects of benzothiazole derivatives found that certain compounds inhibited the growth of leukemia cell lines effectively. While direct studies on this compound are still emerging, its structural properties suggest it may exhibit comparable effects against cancer cells .

Case Study 2: Antimicrobial Activity
In another investigation, various benzothiazole derivatives were tested against a panel of bacteria and viruses but showed limited antimicrobial activity. This highlights the need for further exploration into the antimicrobial potential of this compound specifically .

Data Table: Summary of Biological Activities

Activity Type Compound Target Effect Reference
Enzyme ProbeThis compoundVarious EnzymesEnhanced binding affinity
AnticancerBenzothiazole DerivativesLeukemia CellsCytotoxicity (CC50 = 4-9 µM)
AntimicrobialBenzothiazole DerivativesBacteria/VirusesLimited activity

Q & A

Q. What experimental protocols are recommended for synthesizing perfluorophenyl benzo[d]thiazole-2-sulfonate derivatives?

  • Methodological Answer : Synthesis typically involves sulfonation and fluorination steps. For example, ethyl 2-(N-(perfluorophenyl)sulfamoyl)acetate can be hydrolyzed under acidic or basic conditions, followed by neutralization to yield the carboxylic acid derivative (79% yield). Characterization via 1H^1H NMR (DMSO-d6d_6) and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Ensure reaction conditions (e.g., temperature, solvent) are optimized to avoid side products like over-fluorinated intermediates .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques. 1H^1H NMR and 13C^{13}C NMR are essential for confirming substituent positions and detecting impurities. For example, the NH and COOH protons in 2-(N-(perfluorophenyl)sulfamoyl)acetic acid appear at δ 10.07 and 12.71 ppm, respectively. HRMS provides accurate mass validation (e.g., [M-H]⁻ at m/z 303.9802). Cross-reference with computational NMR predictions (DFT) enhances reliability .

Q. What computational methods are suitable for preliminary electronic structure analysis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) can model frontier molecular orbitals (HOMO/LUMO) and electron density distribution. Basis sets like 6-31G* are recommended for fluorinated systems. Software such as Gaussian or ORCA can calculate band gaps and predict semiconductor behavior, aligning with experimental UV-Vis data .

Advanced Research Questions

Q. How do electron-withdrawing perfluorophenyl groups influence the semiconductor properties of benzo[d]thiazole-sulfonate derivatives?

  • Methodological Answer : The perfluorophenyl group lowers HOMO/LUMO energies via inductive effects, enhancing electron injection/delocalization. To quantify this, perform cyclic voltammetry (CV) to measure oxidation/reduction potentials and correlate with DFT-computed orbital energies. X-ray crystallography can reveal π-stacking interactions, while thin-film transistor (TFT) testing evaluates charge carrier mobility. Studies on BTBT derivatives show a shift from p-type to n-type behavior with fluorinated substituents .

Q. How can researchers resolve contradictions in spectroscopic data for sulfonate derivatives with similar substituents?

  • Methodological Answer : Discrepancies often arise from conformational isomers or solvent effects. Use variable-temperature NMR to detect dynamic processes (e.g., rotational barriers). Compare experimental IR/Raman spectra with DFT-simulated vibrational modes. For ambiguous HRMS peaks, isotopic pattern analysis (e.g., 19F^{19}F isotopes) and tandem MS/MS fragmentation can differentiate structural isomers .

Q. What advanced strategies optimize the catalytic efficiency of sulfonate derivatives in cross-coupling reactions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands (e.g., tris-o-furylphosphine) to enhance stability in fluorinated systems. Use kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Solvent polarity (e.g., DMF vs. THF) and additives (e.g., Cs2_2CO3_3) can modulate reaction pathways. Computational modeling (MD simulations) can predict transition states and guide ligand design .

Q. How do steric and electronic effects of perfluorophenyl groups impact supramolecular assembly in solid-state applications?

  • Methodological Answer : Conduct single-crystal X-ray diffraction to analyze packing motifs (e.g., 1,3-alternate vs. 1,2-alternate conformations). Hirshfeld surface analysis quantifies intermolecular interactions (C-F···H, π-π stacking). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, which correlates with fluorination degree .

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